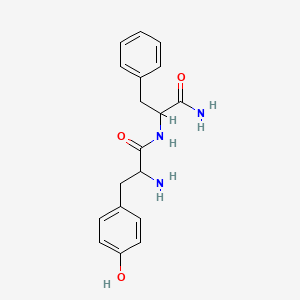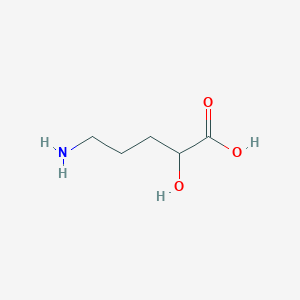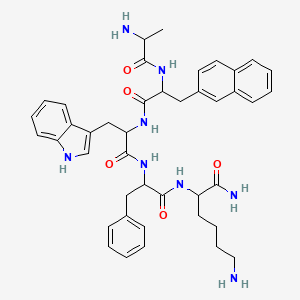
1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1H-1,2,4-triazole-5-carboxylique, 3-(2-fluorophényl)-, ester éthylique (communément appelé 3-(2-fluorophényl)-1H-1,2,4-triazole-5-carboxylate d’éthyle ) appartient à la classe des composés hétérocycliques contenant du 1,2,4-triazole. Ces composés présentent une importance pharmacologique diverse et se retrouvent dans divers produits pharmaceutiques et molécules biologiquement importantes utilisées dans des études de découverte de médicaments contre les cellules cancéreuses, les microbes et d’autres maladies .
Méthodes De Préparation
Voies de synthèse : Plusieurs méthodes de synthèse existent pour la préparation de l’acide 1H-1,2,4-triazole-5-carboxylique, 3-(2-fluorophényl)-, ester éthylique. Une approche courante implique la condensation du 3-amino-1,2,4-triazole avec un précurseur aldéhyde ou cétone approprié. Par exemple, la réaction entre le 3-amino-1,2,4-triazole et un aldéhyde peut produire le produit ester souhaité. Les conditions et les réactifs exacts peuvent varier, mais cette stratégie générale permet d’accéder au composé cible .
Production industrielle : Bien que les méthodes de production industrielles spécifiques soient propriétaires, la synthèse implique généralement des processus évolutifs qui optimisent le rendement, la pureté et la rentabilité. Ces méthodes peuvent utiliser des catalyseurs, des solvants et des étapes de purification pour assurer une production efficace à grande échelle.
Analyse Des Réactions Chimiques
L’acide 1H-1,2,4-triazole-5-carboxylique, 3-(2-fluorophényl)-, ester éthylique peut participer à diverses réactions chimiques :
Substitution nucléophile : Le groupe ester peut subir des réactions de substitution nucléophile.
Réduction : La réduction du cycle triazole ou de la fonctionnalité ester peut se produire.
Cyclisation : Les réactions de cyclisation intramoléculaire peuvent conduire à divers produits.
Les réactifs courants comprennent les agents réducteurs, les nucléophiles et les catalyseurs acides/basiques. Les produits principaux dépendent des conditions réactionnelles et des substituants.
4. Applications de la recherche scientifique
L’acide 1H-1,2,4-triazole-5-carboxylique, 3-(2-fluorophényl)-, ester éthylique trouve des applications dans :
Chimie médicinale : Il peut servir d’échafaudage pour la conception de nouveaux médicaments en raison de ses activités pharmacologiques diverses.
Agrochimie : Utilisation potentielle dans la protection des cultures.
Science des matériaux : Incorporation dans des matériaux aux propriétés spécifiques.
Applications De Recherche Scientifique
1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing novel drugs due to its diverse pharmacological activities.
Agrochemistry: Potential use in crop protection.
Materials Sciences: Incorporation into materials with specific properties.
Mécanisme D'action
Le mécanisme d’action du composé implique probablement des interactions avec les récepteurs biologiques, telles que les liaisons hydrogène et les interactions dipolaires. Des recherches supplémentaires sont nécessaires pour élucider les cibles moléculaires et les voies spécifiques.
Comparaison Avec Des Composés Similaires
L’acide 1H-1,2,4-triazole-5-carboxylique, 3-(2-fluorophényl)-, ester éthylique se distingue par sa structure et ses propriétés uniques. Des composés similaires comprennent d’autres 1,2,4-triazoles comme le fluconazole, le flupoxam et l’anastrozole, qui présentent également des activités biologiques diverses .
Propriétés
Formule moléculaire |
C11H10FN3O2 |
|---|---|
Poids moléculaire |
235.21 g/mol |
Nom IUPAC |
ethyl 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H10FN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,14,15) |
Clé InChI |
BBXUHVUXSVFYNI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-amino-N-[1-(8-chloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12108483.png)

![[Trp3,Arg5]-Ghrelin (1-5) (human, rat)](/img/structure/B12108502.png)

![Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B12108510.png)

![2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)

![N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12108538.png)

